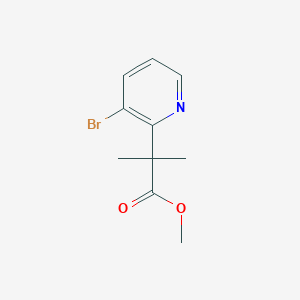

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate

説明

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate is an ester derivative featuring a 3-bromopyridin-2-yl substituent attached to a branched 2-methylpropanoate backbone. The pyridine ring introduces aromaticity and polarity, while the bromine atom at the 3-position enhances electrophilic reactivity, making the compound valuable in cross-coupling reactions and pharmaceutical intermediate synthesis. The methyl ester group contributes to solubility in organic solvents and influences hydrolysis kinetics.

特性

IUPAC Name |

methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)8-7(11)5-4-6-12-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEKPYVMEIIRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=N1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309464-99-9 | |

| Record name | methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 2-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated product is then subjected to esterification with methyl propanoate under acidic conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

化学反応の分析

Types of Reactions

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Dehalogenated pyridine derivatives.

Coupling: Biaryl or alkyl-aryl compounds.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate as an anticancer agent. Research indicates that compounds containing bromopyridine moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of bromopyridine have been shown to inhibit cell proliferation in breast and lung cancer models, suggesting that methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate could be a viable candidate for further development in cancer therapeutics .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can potentially lead to reduced inflammation and pain relief, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

2.1 Herbicidal Activity

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate has been identified as a promising herbicide. Its structural characteristics allow it to interact with specific biological pathways in plants, leading to growth inhibition. Field trials have shown its effectiveness against common weeds, indicating its potential use in agricultural practices to enhance crop yields by controlling unwanted vegetation .

2.2 Pesticide Development

In addition to herbicidal properties, this compound is being explored for its insecticidal activities. Preliminary studies suggest that it may disrupt the nervous system of certain pests, providing an eco-friendly alternative to conventional pesticides. The development of formulations based on methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate could lead to more sustainable agricultural practices .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate against MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics . Further research is warranted to explore its mechanism of action and optimize its structure for enhanced activity.

作用機序

The mechanism of action of Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In material science, its electronic properties are exploited to enhance the performance of organic semiconductors .

類似化合物との比較

Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS 154825-97-5)

- Structural Differences : Replaces the 3-bromopyridin-2-yl group with a 4-bromophenyl ring.

- Key Properties: Molecular Formula: C₁₁H₁₂BrO₂ (vs. C₁₀H₁₀BrNO₂ for the target compound) . Polarity: The phenyl group lacks the nitrogen atom present in pyridine, reducing polarity and basicity. Reactivity: Bromine on the phenyl ring participates in Suzuki-Miyaura couplings but with slower kinetics due to decreased electron-withdrawing effects compared to pyridine .

- Applications: Used in agrochemical synthesis and as a precursor for non-polar intermediates.

Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate (CAS 1704069-03-3)

- Structural Differences : Features a thioether linkage (-S-) at the 4-position of the pyridine ring and an ethyl ester group.

- Key Properties: Molecular Formula: C₁₂H₁₅BrNO₂S (vs. C₁₀H₁₀BrNO₂ for the target compound) . Electronic Effects: The thioether group increases electron density on the pyridine ring, altering reactivity in nucleophilic substitutions. Solubility: Ethyl ester enhances lipophilicity compared to the methyl analogue.

- Applications : Explored in kinase inhibitor synthesis due to sulfur’s role in biomolecular interactions .

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (CAS 1181267-33-3)

- Structural Differences : Substitutes the pyridine ring with a 2-chloroethylphenyl group.

- Key Properties: Molecular Formula: C₁₁H₁₃ClO₂ (vs. C₁₀H₁₀BrNO₂) . Reactivity: The chloroethyl chain enables alkylation reactions, unlike the bromopyridine’s aryl halide reactivity. Stability: Less prone to hydrolysis than the pyridine-containing ester due to reduced ring strain.

- Applications : Intermediate in polymer chemistry and surfactant synthesis .

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structural Differences : A simpler pyridine derivative without the ester moiety.

- Key Properties: Molecular Formula: C₆H₆BrN (vs. C₁₀H₁₀BrNO₂) . Basicity: The lone pair on nitrogen enhances basicity (pKa ~1.7), influencing coordination chemistry. Reactivity: Serves as a building block for heterocyclic compounds via bromine displacement.

- Applications : Widely used in ligand synthesis for catalysis and metal-organic frameworks .

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Pyridine-containing esters exhibit higher reactivity in cross-coupling reactions compared to phenyl analogues due to nitrogen’s electron-withdrawing nature .

- Solubility : Methyl esters generally have lower logP values than ethyl derivatives, favoring aqueous-phase reactions .

- Stability : Chloroethyl and phenyl-substituted esters demonstrate greater hydrolytic stability than bromopyridine derivatives, which are prone to ring-opening under basic conditions .

生物活性

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly as a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate can be represented as follows:

This compound features a brominated pyridine ring, which is critical for its interaction with biological targets.

Inhibition of FAAH and COX : Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate has been shown to inhibit FAAH, an enzyme responsible for the breakdown of endocannabinoids, thereby enhancing their levels and activity in the body. Additionally, it exhibits selective inhibition of COX enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways.

- FAAH Inhibition : The compound inhibits FAAH in a mixed-type manner with an inhibition constant () indicating significant potency. For instance, related compounds have demonstrated values in the low micromolar range, suggesting strong interactions with the enzyme .

- COX Inhibition : At concentrations of 10 µM, Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate does not inhibit the cyclooxygenation of arachidonic acid but significantly reduces COX-2's ability to catalyze the cyclooxygenation of the endocannabinoid 2-arachidonoylglycerol . This selective inhibition could lead to reduced side effects compared to non-selective NSAIDs.

In Vitro Studies

In vitro experiments have shown that Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate effectively inhibits FAAH activity in rat brain homogenates. The compound's efficacy was assessed through various assays measuring the hydrolysis of labeled anandamide:

| Compound | Inhibition Type | (µM) | Effect on COX |

|---|---|---|---|

| Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate | Mixed-type | 0.26 | Substrate-selective inhibition of COX-2 |

| Ibu-AM68 | Mixed-type | 0.26 | Reduced cyclooxygenation with 2-arachidonoylglycerol |

In Vivo Studies

In vivo studies have demonstrated that compounds structurally similar to Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate exhibit anti-inflammatory effects without causing gastric irritation, a common side effect associated with traditional NSAIDs . These findings suggest potential therapeutic applications for chronic inflammatory conditions.

Case Studies

- Analgesic Activity : A study evaluated a related compound, Ibu-AM68, which demonstrated significant analgesic effects in mouse models of visceral pain without leading to gastrointestinal side effects. This suggests that Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate may share similar beneficial properties .

- Therapeutic Potential : Research indicates that dual-action inhibitors like Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate could be developed into new therapeutic agents for managing pain and inflammation with improved safety profiles compared to existing treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。